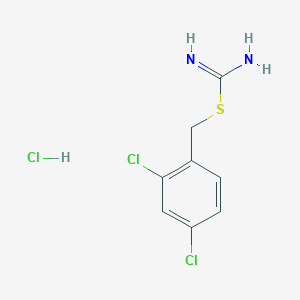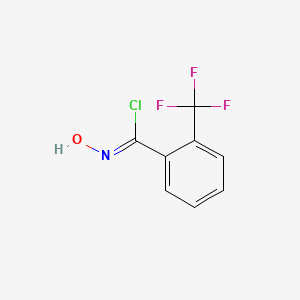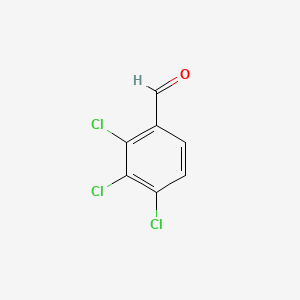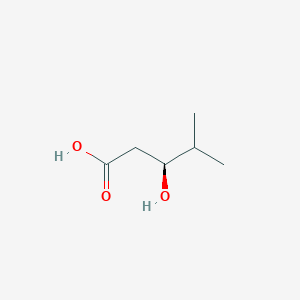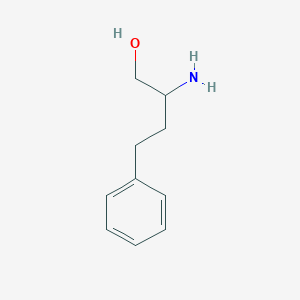
2-氨基-4-苯基丁醇
描述
Synthesis Analysis
The synthesis of ®-2-Amino-4-phenylbutan-1-ol involves the use of anhydrous THF and lithium aluminum hydride . D-homophenylalanine ethyl ester hydrochloride is added to the mixture, which is then heated at reflux . The resulting β-amino alcohol is used in the next step without further purification .Molecular Structure Analysis
The molecular structure of 2-Amino-4-phenylbutan-1-ol can be analyzed using various techniques such as electron diffraction . This method enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
4-Phenyl-1-butanol, a related compound, is oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran . It undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-phenylbutan-1-ol include a molecular weight of 165.23 g/mol. It is also known that the compound is a powder and has a melting point of 110-112°C .科学研究应用
Pharmaceutical Synthesis
2-Amino-4-phenylbutan-1-ol: is utilized in the synthesis of various pharmaceutical compounds. For instance, it has been used in the creation of NK105 , a micellar nanoparticle formulation incorporating paclitaxel, which is a chemotherapeutic agent .
Analgesic Development
This compound may play a role in the development of analgesics. While specific details are not provided in the search results, its structural similarity to known analgesics suggests potential utility in this field .
Chemical Synthesis
In chemical synthesis, 2-Amino-4-phenylbutan-1-ol can be used to produce N-substituted derivatives of (1-methyl-3-phenylpropyl)amine, which may have further applications in various chemical industries .
Organic Chemistry Research
The compound is also relevant in organic chemistry research, where it can be used as a reagent or intermediate in the synthesis of more complex molecules .
AT2 Receptor Function Diseases
It serves as a reagent in synthesizing substituted pyrrolidine-2-carboxylic acids, which are used in treating diseases associated with AT2 receptor function .
Benzylic Position Reactions
2-Amino-4-phenylbutan-1-ol: may be involved in reactions at the benzylic position, which is crucial for synthesis problems in organic chemistry .
安全和危害
属性
IUPAC Name |
2-amino-4-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOVQMCZKLAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521839 | |
| Record name | 2-Amino-4-phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenylbutan-1-ol | |
CAS RN |
160886-95-3 | |
| Record name | 2-Amino-4-phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)
